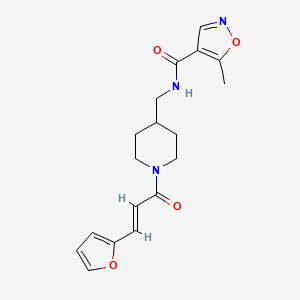
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups, including a furan ring, piperidine moiety, and isoxazole, which suggest diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3, with a molecular weight of approximately 358.5 g/mol. The presence of the furan and isoxazole rings enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The isoxazole ring is known to interact with various enzymes involved in cancer cell proliferation. For instance, derivatives of isoxazole have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in many tumorigenesis pathways .
Antimicrobial Properties
The furan moiety suggests potential antimicrobial activity. Compounds containing furan rings have been documented to possess antibacterial and antifungal properties. The sulfonamide group, often associated with antibacterial activity, may also contribute to this effect .
Anti-inflammatory Effects
Research indicates that similar compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound could serve as a lead compound for anti-inflammatory drug development.
The mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and inflammation.
- Cell Membrane Interaction : The lipophilic nature due to the furan and isoxazole rings may enhance its ability to penetrate cell membranes, facilitating its biological effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Study : A study demonstrated that a similar isoxazole derivative effectively inhibited tumor growth in xenograft models by targeting the MAPK pathway .
- Antimicrobial Testing : Another investigation showed that a furan-containing compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the furan ring enhances antimicrobial efficacy.
- Inflammation Model : In vitro studies indicated that compounds with similar structures reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-16(12-20-25-13)18(23)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-24-15/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQYFRFUBIBMOC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














